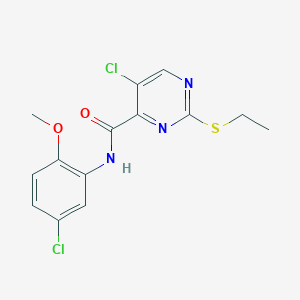

5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Description

5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro-substituted pyrimidine core, an ethylsulfanyl group at position 2, and a carboxamide-linked 5-chloro-2-methoxyphenyl moiety. This compound shares structural motifs common in bioactive molecules, such as antimicrobial and kinase-inhibitory agents, due to the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π interactions with biological targets . Its synthesis typically involves sequential functionalization of the pyrimidine ring, as inferred from analogous compounds in the evidence (e.g., sulfanyl group introduction via nucleophilic substitution) .

Properties

Molecular Formula |

C14H13Cl2N3O2S |

|---|---|

Molecular Weight |

358.2 g/mol |

IUPAC Name |

5-chloro-N-(5-chloro-2-methoxyphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C14H13Cl2N3O2S/c1-3-22-14-17-7-9(16)12(19-14)13(20)18-10-6-8(15)4-5-11(10)21-2/h4-7H,3H2,1-2H3,(H,18,20) |

InChI Key |

BJKBQFGOOIIMBE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the ethylsulfanyl and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides, while substitution of the chloro groups can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, pyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, compounds like “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” are often investigated for their therapeutic potential. They may be evaluated in preclinical and clinical studies for their efficacy and safety in treating various diseases.

Industry

Industrially, such compounds can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various manufacturing processes.

Mechanism of Action

The mechanism of action of “5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. Typically, pyrimidine derivatives may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, insights can be extrapolated:

- Antimicrobial Potential: Pyrimidine derivatives with chloro and sulfanyl groups (e.g., ) exhibit antibacterial and antifungal activity, suggesting the target compound may share similar properties .

- Metabolic Stability : Fluorinated derivatives () and sulfonamides () are less prone to oxidative metabolism, highlighting strategies for optimizing the target compound’s half-life .

Biological Activity

5-chloro-N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H13Cl2N3O2S

- Molecular Weight : 334.23 g/mol

- IUPAC Name : this compound

This compound features a pyrimidine core substituted with chlorinated and methoxy phenyl groups, along with an ethyl sulfanyl moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrimidine have been shown to inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression.

Case Study :

A study conducted on derivatives of pyrimidine reported that certain compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Research Findings :

In vitro studies showed that this class of compounds could reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. For example, derivatives containing sulfanyl groups have exhibited activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.